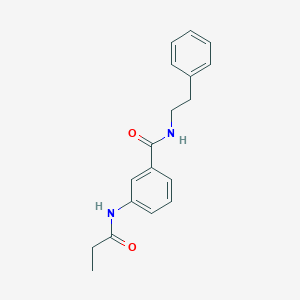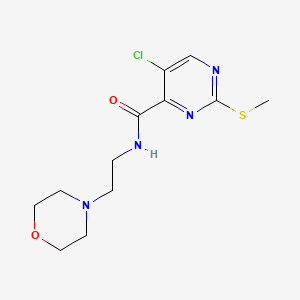
N-(2-phenylethyl)-3-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-3-(propionylamino)benzamide, also known as NPPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
作用机制
N-(2-phenylethyl)-3-(propionylamino)benzamide is a potent inhibitor of chloride channels. It works by blocking the movement of chloride ions across the cell membrane. This leads to a decrease in the activity of chloride channels and a subsequent decrease in the transport of ions across the cell membrane. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of this compound to the chloride channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and migration in a variety of cell types. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to regulate ion transport in the kidney and other organs.
实验室实验的优点和局限性
N-(2-phenylethyl)-3-(propionylamino)benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. It is also relatively easy to synthesize and is widely available. However, there are also some limitations to the use of this compound in lab experiments. It is a potent inhibitor of chloride channels, which can lead to off-target effects. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of N-(2-phenylethyl)-3-(propionylamino)benzamide in scientific research. One area of interest is the role of chloride channels in cancer progression. This compound has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the role of chloride channels in the regulation of ion transport in the kidney and other organs. This compound has been shown to regulate ion transport, and further research is needed to determine its potential as a treatment for kidney disease and other disorders.
合成方法
The synthesis of N-(2-phenylethyl)-3-(propionylamino)benzamide involves the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-(propionylamino)benzoic acid. This intermediate is then reacted with 2-phenylethylamine to form this compound. The synthesis method of this compound has been well established and is widely used in scientific research.
科学研究应用
N-(2-phenylethyl)-3-(propionylamino)benzamide is a widely used chemical compound in scientific research. It has been shown to be a potent inhibitor of chloride channels and has been used in a variety of applications. This compound has been used to study the role of chloride channels in cell proliferation, migration, and apoptosis. It has also been used to study the role of chloride channels in the regulation of ion transport in the kidney and other organs.
属性
IUPAC Name |
N-(2-phenylethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-6-9-15(13-16)18(22)19-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUAMJQRXRCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340201.png)

![N,N,2-trimethyl-7-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5340228.png)
![4-chloro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5340232.png)
![2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide](/img/structure/B5340233.png)
![6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5340242.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)

![1-(4-chlorophenoxy)-3-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B5340265.png)

![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)
![6-methyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5340290.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)
